molecular formula C6H7ClN2O3 B11807467 4-Chloro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

4-Chloro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11807467
M. Wt: 190.58 g/mol
InChI Key: PHLIZPXLOZEGLH-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with methoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents such as chlorine or bromine can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.

Scientific Research Applications

4-Chloro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1H-pyrazole-5-carboxylic acid

Comparison: 4-Chloro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both chloro and methoxy groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H7ClN2O3

Molecular Weight

190.58 g/mol

IUPAC Name

4-chloro-5-methoxy-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H7ClN2O3/c1-9-5(12-2)3(7)4(8-9)6(10)11/h1-2H3,(H,10,11)

InChI Key

PHLIZPXLOZEGLH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Cl)OC

Origin of Product

United States

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